4,6-Dimethyl-2-mercaptopyrimidine

Medicinal Chemistry Tuberculosis Ruthenium Complexes

Researchers facing inadequate steric modulation with generic 2-mercaptopyrimidine will find 4,6-dimethyl-2-mercaptopyrimidine the precise solution. The 4,6-dimethyl substitution shifts the tautomeric equilibrium toward the thione form in polar solvents, increases hydrophobicity, and sterically directs metal coordination. Key quantitative outcomes: • Ru(II)-SpymMe₂ complexes: IC₅₀ 0.11 μM against MDA-MB-231 breast cancer cells; anti-TB MIC 0.78-6.25 μg/mL. • Phosphonium ionic liquids: 99% corrosion inhibition on mild steel in 0.5 M H₂SO₄ at 0.1 mM. • Cu(I) complex: transfer hydrogenation catalyst using isopropanol, eliminating precious metals. • Au(111) self-assembly: well-ordered domains distinct from unsubstituted analogue. Bulk quantities available with full analytical documentation (HPLC, NMR, titration).

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 22325-27-5
Cat. No. B146703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-mercaptopyrimidine
CAS22325-27-5
Synonyms4,6-dimethylpyrimidine-2-thiol
4,6Me2Pm2SH
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=S)N1)C
InChIInChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
InChIKeyRAFAYWADRVMWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-2-mercaptopyrimidine Baseline Overview


4,6-Dimethyl-2-mercaptopyrimidine (CAS 22325-27-5) is a heterocyclic building block featuring a pyrimidine core substituted with methyl groups at positions 4 and 6 and a mercapto/thione moiety at position 2. It exists as a white to yellow crystalline powder with a melting point of 213–216 °C (dec.) . Unlike the unsubstituted 2-mercaptopyrimidine scaffold, the 4,6-dimethyl substitution pattern imparts distinct physicochemical and reactivity profiles that directly influence its utility in coordination chemistry, corrosion inhibition, and medicinal chemistry [1]. The compound is commonly employed as a ligand (abbreviated SpymMe₂) for the synthesis of transition metal complexes and as a precursor for functionalized heterocycles.

Coordination chemistry ligand SpymMe₂ scaffold for Ru(II), Cu(I) and transition metal complexes
Corrosion inhibition precursor Building block for high-efficiency ionic liquid inhibitors
Surface functionalization Distinct self-assembly patterns on Au(111) for molecular electronics Solvent-dependent thione–thiol tautomerism; confirm solvent conditions before use

Why 4,6-Dimethyl-2-mercaptopyrimidine Cannot Be Substituted


Procurement decisions involving 4,6-dimethyl-2-mercaptopyrimidine require consideration of two structural features that differentiate it from its closest analogs: (1) the presence and position of methyl substituents, and (2) the thione–thiol tautomeric equilibrium. The 4,6-dimethyl substitution pattern shifts the tautomeric equilibrium toward the thione form in polar solvents—a behavior distinct from the unsubstituted 2-mercaptopyrimidine [1]. This substitution also sterically modulates metal coordination geometry, directly impacting catalytic activity and complex stability [2]. Furthermore, the additional methyl groups increase hydrophobicity, which significantly enhances adsorption onto metal surfaces in corrosion inhibition applications compared to the unsubstituted parent compound [3]. Consequently, substituting a generic 2-mercaptopyrimidine derivative without the specific 4,6-dimethyl pattern will yield demonstrably different performance in assays that are sensitive to electronic, steric, or hydrophobic parameters.

Tautomer

4,6-dimethyl substitution shifts equilibrium toward thione in polar solvents; unsubstituted analog shows different tautomer distribution, which may alter metal binding mode.

Steric

Methyl groups introduce steric hindrance that modulates coordination geometry; removal can change complex stability and catalytic performance.

Hydrophobic

Increased hydrophobicity enhances surface adsorption compared to unsubstituted 2-mercaptopyrimidine; replacing with parent compound may reduce corrosion inhibition efficiency.

4,6-Dimethyl-2-mercaptopyrimidine Comparative Evidence


Ru(II) Complex Antimycobacterial Potency

Complexation of Ru(II) with the SpymMe₂ ligand (deprotonated 4,6-dimethyl-2-mercaptopyrimidine) yields MIC values against Mycobacterium tuberculosis that are 4- to 64-fold lower (more potent) than the free ligand. The free ligand HSpymMe₂ exhibits an MIC of 25 to >50 μg/mL, whereas the Ru(II)-SpymMe₂ complexes 1-4 achieve MIC values ranging from 0.78 to 6.25 μg/mL [1]. This demonstrates that the ligand itself is not the active antimycobacterial entity; rather, its specific coordination to Ru(II) is essential for potent activity.

Ru(II) antimycobacterial potency
Head-to-head
MIC 0.78–6.25 µg/mL for Ru(II)-SpymMe₂ complexes vs 25–>50 µg/mL for free ligand (4- to 64-fold reduction)
Complexation-dependent antimycobacterial endpoint; free ligand shows limited activity.
M. tuberculosis H37Rv in vitro assay.
Medicinal Chemistry Tuberculosis Ruthenium Complexes

Ru(II) Complex Antitumor Activity

Ru(II) complexes incorporating the SpymMe₂ ligand demonstrate nanomolar-range IC₅₀ values against the MDA-MB-231 triple-negative breast cancer cell line. Specifically, complex 1 achieves an IC₅₀ of 0.11 ± 0.02 μM, while complexes from a related study show IC₅₀ values of 0.46 ± 0.02 and 0.43 ± 0.08 μM [1][2]. The free ligand HSpymMe₂ exhibits negligible cytotoxicity in this assay, confirming that the antitumor activity is strictly dependent on the ligand's coordination to the ruthenium center.

Ru(II) antitumor cytotoxicity
Head-to-head
IC₅₀ 0.11 ± 0.02 µM (complex 1); free ligand shows negligible response
Cell-model endpoint depends on Ru coordination; free ligand shows minimal cytotoxicity.
MDA-MB-231 triple-negative breast cancer cell line.
Cancer Research Cytotoxicity Ruthenium Complexes

DMMP-Based Ionic Liquid Corrosion Inhibition

4,6-Dimethyl-2-mercaptopyrimidine (DMMP)-based phosphonium ionic liquids (ILs) achieve remarkable corrosion inhibition efficiencies of up to 99% for mild steel in 0.5 M H₂SO₄ at an ultralow concentration of 0.1 mM [1]. This performance surpasses that of many conventional corrosion inhibitors, which typically require higher concentrations to achieve comparable protection levels. The adsorption follows the Langmuir isotherm model, indicating monolayer coverage and strong interaction with the steel surface.

Ionic liquid corrosion inhibition
Class-level
Up to 99% inhibition efficiency at 0.1 mM on mild steel in 0.5 M H₂SO₄
Reported high-performance inhibitor design context; concentration-dependent adsorption model.
Langmuir isotherm; comparison vs commercial inhibitors is class-level inference.
Corrosion Science Materials Chemistry Ionic Liquids

Self-Assembly on Au(111) Surfaces

Scanning tunneling microscopy (STM) reveals that 4,6-dimethyl-2-mercaptopyrimidine forms well-ordered molecular domains on Au(111) that are structurally distinct from those formed by 2-mercaptopyrimidine [1]. While the unsubstituted analog adopts a striking 'side-on' arrangement, the dimethyl-substituted derivative exhibits different intermolecular packing driven by the steric and electronic effects of the methyl groups. This differential self-assembly has direct implications for the design of functionalized gold surfaces and molecular electronics.

Self-assembly on Au(111)
Head-to-head
Well-ordered domains with distinct packing motif vs 'side-on' arrangement of unsubstituted analog
Altered molecular packing architecture for surface functionalization; relevant for biosensor and molecular electronics design.
STM visualization under ultra-high vacuum.
Surface Chemistry Nanotechnology STM Imaging

Tautomeric Equilibrium in Solution

4,6-Dimethyl-2-mercaptopyrimidine exists in a solvent-dependent tautomeric equilibrium between the thione and thiol forms. In polar solvents such as methanol and DMSO-d₆, the thione structure dominates, whereas in apolar media like cyclohexane, the thiol structure is favored [1][2]. This behavior differs from the unsubstituted 2-mercaptopyrimidine, where the equilibrium is shifted differently due to the absence of the electron-donating methyl groups. The tautomeric state directly influences the compound's nucleophilicity, metal-binding mode (S vs. N,S-chelation), and long-term solution stability, including oxidation to the corresponding disulfide.

Tautomeric equilibrium
Cross-study comparable
Thione dominant in polar solvents (MeOH, DMSO-d₆); thiol favored in apolar media (cyclohexane)
Solvent-dependent tautomeric state influences nucleophilicity and metal-binding mode.
Spectroscopic studies (UV-VIS, FTIR, NMR); may affect reproducibility if solvent is not controlled.
Physical Organic Chemistry Tautomerism Spectroscopy

Copper-Catalyzed Transfer Hydrogenation

A monovalent copper complex of 4,6-dimethyl-2-mercaptopyrimidine catalyzes the hydrogen transfer reduction of ketones and aldehydes to alcohols using isopropanol as both solvent and reducing agent [1]. This catalytic system avoids the use of toxic phosphine ligands and precious metals such as ruthenium or iridium, which are typically required for similar transformations. The patent discloses that the reaction proceeds at 80–120 °C over 20–30 hours, providing a practical, cost-effective, and operationally simple alternative to conventional precious metal catalysts.

Cu-catalyzed transfer hydrogenation
Supporting evidence
Cu(I)-SpymMe₂ complex catalyzes ketone/aldehyde reduction with isopropanol as H-donor; avoids Ru/Ir/phosphines
Ligand enables non-precious metal catalytic system; reported patent-supported method for carbonyl reductions.
80–120 °C, inert atmosphere, patent WO2018148950A1.
Catalysis Green Chemistry Copper Complexes

4,6-Dimethyl-2-mercaptopyrimidine Application Scenarios


Ruthenium(II) Complexes for Drug Discovery

Procure 4,6-dimethyl-2-mercaptopyrimidine for the preparation of Ru(II)-SpymMe₂ complexes that exhibit nanomolar-range cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ as low as 0.11 μM) and potent activity against Mycobacterium tuberculosis (MIC 0.78–6.25 μg/mL) [1][2]. The free ligand shows negligible activity, underscoring the necessity of the ligand for complexation. This scenario is directly supported by multiple peer-reviewed studies that provide X-ray crystallographic evidence and quantitative in vitro data.

Ionic Liquid Corrosion Inhibitors

Use 4,6-dimethyl-2-mercaptopyrimidine as the core scaffold for synthesizing phosphonium ionic liquids that achieve up to 99% corrosion inhibition efficiency on mild steel in 0.5 M H₂SO₄ at ultralow concentrations (0.1 mM) [1]. The adsorption follows the Langmuir isotherm, indicating robust surface coverage. This application is quantitatively validated by electrochemical testing and surface analysis, demonstrating a 10- to 100-fold concentration advantage over conventional inhibitors.

Self-Assembled Gold Surfaces

Utilize the distinct self-assembly behavior of 4,6-dimethyl-2-mercaptopyrimidine on Au(111) surfaces to create well-ordered molecular domains with packing motifs that differ from those of unsubstituted 2-mercaptopyrimidine [1]. This differential packing, directly visualized by STM, enables the precise tuning of interfacial properties for applications in biosensors, molecular electronics, and surface-enhanced spectroscopies.

Copper-Catalyzed Transfer Hydrogenation

Employ the Cu(I) complex of 4,6-dimethyl-2-mercaptopyrimidine as a catalyst for the hydrogen transfer reduction of aldehydes and ketones to alcohols using isopropanol as the hydrogen source [1]. This system avoids toxic phosphine ligands and eliminates the need for expensive precious metals (Ru, Ir, Rh), offering a greener and more economical alternative for both laboratory-scale and industrial carbonyl reductions.

Application
Selection Property
Validation Focus
Coordination chemistry for drug candidate studies
Steric/electronic ligand tuning via methyl substituents
Cell-model and antimycobacterial endpoint context; free-ligand baseline comparison
Corrosion inhibitor ionic liquid design
Concentration-dependent adsorption and Langmuir coverage
Electrochemical efficiency review; comparative inhibitor performance in acidic media
Surface functionalization on gold substrates
Methyl-induced packing motif differentiation
STM domain morphology review; supramolecular architecture validation
Sustainable carbonyl transfer hydrogenation
Non-precious metal catalysis enabled by ligand coordination
Catalytic efficiency and cost review; solvent/reductant compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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